![molecular formula C15H20N2O2 B3320513 Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-85-4](/img/structure/B3320513.png)
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic lactam that contains a diazabicyclo[3.3.1]nonane ring system.5]nonane-2-carboxylate.
Scientific Research Applications
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a ligand for GABA-A receptors, which are involved in the regulation of anxiety and sleep. It has also been studied for its potential as a modulator of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite.
Mechanism of Action
The exact mechanism of action of benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate is not fully understood. However, studies have suggested that this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and leading to anxiolytic and sedative effects. It may also act as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids, leading to increased levels of endocannabinoids and potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate has anxiolytic and sedative effects in animal models. It has also been shown to have potential analgesic effects and to modulate the endocannabinoid system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate in lab experiments is its potential as a selective ligand for GABA-A receptors. This compound may have advantages over other GABA-A receptor modulators due to its spirocyclic structure and unique binding properties. However, one limitation of using this compound is its low yield in synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. One area of interest is its potential as a therapeutic agent for anxiety disorders, sleep disorders, and pain management. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, research on the synthesis of this compound and its derivatives may lead to improved yields and new ligands for GABA-A receptors and the endocannabinoid system.
properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-6-2-1-3-7-13)17-11-15(12-17)8-4-5-9-16-15/h1-3,6-7,16H,4-5,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHYVVEODVWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857112 | |
Record name | Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
CAS RN |
1246034-85-4 | |
Record name | Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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